molecular formula C13H13N3O8S3 B13763745 Benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- CAS No. 62646-44-0

Benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)-

Cat. No.: B13763745
CAS No.: 62646-44-0
M. Wt: 435.5 g/mol
InChI Key: KQGIECCWAJZCSV-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- is a highly substituted benzoic acid derivative characterized by a complex sulfonyl-hydrazine-sulfonyl linkage. Its structure comprises a central benzoic acid backbone with a sulfonyl group at the para-position, which is further connected to a hydrazine moiety. This hydrazine group is linked to another sulfonylated phenyl ring bearing an aminosulfonyl (-SO₂NH₂) substituent .

Properties

CAS No.

62646-44-0

Molecular Formula

C13H13N3O8S3

Molecular Weight

435.5 g/mol

IUPAC Name

3-[[(4-sulfamoylphenyl)sulfonylamino]sulfamoyl]benzoic acid

InChI

InChI=1S/C13H13N3O8S3/c14-25(19,20)10-4-6-11(7-5-10)26(21,22)15-16-27(23,24)12-3-1-2-9(8-12)13(17)18/h1-8,15-16H,(H,17,18)(H2,14,19,20)

InChI Key

KQGIECCWAJZCSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of 4-(Aminosulfonyl)benzoic Acid and Derivatives

The starting material is often 4-sulfamoylbenzoic acid or its esters, which are prepared or procured commercially. Esterification is a common initial step to facilitate further reactions.

Typical esterification procedure:

Step Reagents & Conditions Yield Notes
Esterification of 4-(aminosulfonyl)benzoic acid Reflux in ethanol or methanol with catalytic sulfuric acid for 24 h to 4 days 86-96% Solvent removal followed by washing with ether yields methyl or ethyl esters suitable for next steps
  • For example, refluxing 4-(aminosulfonyl)benzoic acid in methanol with concentrated sulfuric acid for 4 days yields methyl 4-(aminosulfonyl)benzoate in 96% yield.

Conversion to 4-Sulfonylamidebenzohydrazide

This step introduces the hydrazino group essential for the final compound.

Procedure:

  • Ethyl 4-(aminosulfonyl)benzoate (10 mmol) is refluxed with hydrazine hydrate (25 mmol) in ethanol at 70 °C for 24 h.
  • The reaction mixture is cooled, and the solid product is filtered, washed with water, and dried.
  • This yields 4-sulfonylamidebenzohydrazide, a key intermediate.

Formation of the Sulfonyl-Hydrazino Linkage

The critical step involves coupling the hydrazide intermediate with a sulfonyl derivative to form the hydrazino-sulfonyl linkage.

  • Carbon disulfide (CS2) or other sulfonyl chlorides may be used in the presence of bases such as potassium carbonate in solvents like DMF.
  • The reaction is stirred at room temperature for 12 h.
  • The mixture is then poured into ice-cold water, filtered, dried, and crystallized to obtain the sulfonylhydrazino product.

Industrial Scale Synthesis of Sulfonylbenzoic Acid Derivatives

A patent (CN100522936C) describes an industrially viable synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, a related sulfonylbenzoic acid intermediate, highlighting:

  • Reaction of 2,4-dichlorobenzyl chloride with chlorosulfonic acid in the presence of catalysts (sulfuric acid, iron trichloride, zinc chloride) at 0–40 °C for 4–10 h.
  • Subsequent ammonolysis and acidification to yield crude sulfonylbenzoic acid.
  • Purification by dissolution in alcohol, decolorization, and recrystallization.
  • Yields reported up to 70% with purity >99% and melting point 232–234 °C.
  • This method reduces raw material costs and energy consumption, suitable for industrial production.

Summary Table of Key Preparation Steps

Step Starting Material Reagents & Conditions Product Yield Characterization Techniques
1 4-Sulfamoylbenzoic acid Reflux in ethanol/methanol with H2SO4 catalyst (24 h to 4 days) Ethyl or methyl 4-(aminosulfonyl)benzoate 86-96% Melting point, IR, 1H NMR, 13C NMR, elemental analysis
2 Ethyl 4-(aminosulfonyl)benzoate Reflux with hydrazine hydrate in ethanol (70 °C, 24 h) 4-Sulfonylamidebenzohydrazide High (not specified) IR, NMR, elemental analysis
3 4-Sulfonylamidebenzohydrazide Reaction with CS2 or sulfonyl chlorides in DMF with K2CO3 (RT, 12 h) Sulfonylhydrazino derivative Moderate to high IR, NMR, elemental analysis
4 2,4-Dichlorobenzyl chloride Reaction with chlorosulfonic acid + catalyst, ammonolysis, acidification, recrystallization 2,4-Dichloro-5-sulfamoylbenzoic acid (related intermediate) ~70% Melting point, purity >99%

Characterization and Analytical Data

  • Melting points determined by Yanagimoto micro-melting point apparatus (uncorrected).
  • IR spectra recorded on SHIMADZU Prestige-21 spectrometer.
  • 1H and 13C NMR spectra acquired on VARIAN Infinity Plus at 300 and 75 MHz, respectively.
  • Elemental analysis performed on Leco CHNS-932 instrument.
  • These techniques confirm the structure and purity of intermediates and final products.

Research Findings and Applications

  • The compound and its intermediates have been studied for cytotoxic effects, enzyme inhibition, and molecular docking, indicating potential pharmaceutical relevance.
  • The synthetic methods provide reproducible routes with good yields and purity, enabling further biological evaluation.
  • Industrial synthesis routes emphasize cost-effectiveness and scalability, important for pharmaceutical intermediate production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl groups in this compound serve as electron-withdrawing moieties, activating adjacent positions for nucleophilic attack. Key reactions include:

  • Aromatic substitution at the para position of the benzoic acid ring under alkaline conditions.

  • Sulfonamide group displacement by amines or thiols in polar aprotic solvents (e.g., DMF, DMSO), forming derivatives with modified biological activity.

Example reaction:

Compound+R NH2DMF 80 C4 2 4 R amino phenyl sulfonyl hydrazino sulfonyl benzoic acid[1]\text{Compound}+\text{R NH}_2\xrightarrow{\text{DMF 80 C}}\text{4 2 4 R amino phenyl sulfonyl hydrazino sulfonyl benzoic acid}\quad[1]

Condensation Reactions

The hydrazino (-NH-NH-) bridge participates in cyclocondensation to form heterocyclic systems:

  • Triazole formation via reaction with aldehydes/ketones under iodine catalysis (e.g., I₂/TBHP system) :

    Compound+RCHOI2,TBHP1 2 4 triazole derivative[2]\text{Compound}+\text{RCHO}\xrightarrow{\text{I}_2,\text{TBHP}}\text{1 2 4 triazole derivative}\quad[2]
  • Spirocyclic adduct generation through Michael addition with α,β-unsaturated carbonyl compounds .

Reaction conditions:

ReactantCatalystYield (%)Reference
BenzaldehydeI₂/TBHP89
MalononitrileB(C₆F₅)₃85

Oxidation-Reduction Reactions

  • Oxidation of hydrazine moiety using SeO₂ or CAN produces 1,2,4-triazoles via dehydrogenation :

    Hydrazino groupSeO21 2 4 triazole+Se OH 2[2]\text{Hydrazino group}\xrightarrow{\text{SeO}_2}\text{1 2 4 triazole}+\text{Se OH }_2\quad[2]
  • Reduction of sulfonamide with LiAlH₄ yields corresponding amine derivatives.

Mechanistic pathway for oxidation ( ):

  • Isomerization of N-tosylhydrazone intermediate

  • Oxidative cyclization mediated by Lewis acids (e.g., CAN)

  • Aromatization to form triazole core

Acid-Base Reactivity

The carboxylic acid group (pKa ~2.8) and sulfonamide (pKa ~10.3) enable pH-dependent transformations:

  • Deprotonation in basic media (pH >11) forms water-soluble salts .

  • Esterification with alcohols under acid catalysis (e.g., H₂SO₄).

Comparative pKa values ( ):

Functional GrouppKa
-COOH2.8
-SO₂NH₂10.3

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling occurs at halogenated derivatives of this compound (if synthesized):

4 Bromo derivative+Ar B OH 2Pd PPh3 4Biaryl product[6]\text{4 Bromo derivative}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl product}\quad[6]

Comparative Reactivity with Analogues

CompoundKey Reactivity Differences
4-AminobenzenesulfonamideLacks hydrazino group; no triazole formation
2-(4-Methylphenyl)sulfonylamino benzoic acidReduced steric hindrance enhances nucleophilic substitution
4-(((4-Aminosulfonyl)phenyl)sulfonyl)amino benzoic acidAdditional sulfonamide group alters redox behavior

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Benzoic acid derivatives are known for their antimicrobial properties. The sulfonamide groups in this compound may enhance its antibacterial effects, similar to traditional sulfonamides which have been widely used as antibiotics. Research indicates that modifications in the sulfonamide moiety can significantly influence the biological activity of these compounds, suggesting that benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- could be developed into effective antimicrobial agents.

2. Anti-inflammatory Properties
The structural features of this compound may also contribute to anti-inflammatory effects. Studies have shown that certain benzoic acid derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.

3. Targeted Drug Delivery
The unique structure of benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- may allow for novel applications in targeted therapies. The ability to modify the compound's functional groups could lead to the development of drug delivery systems that target specific biological sites.

Organic Synthesis Applications

Benzoic acid derivatives are versatile intermediates in organic synthesis. The compound can undergo various chemical reactions, including:

  • Esterification : Formation of esters through reaction with alcohols.
  • Amide Formation : Reaction with amines to produce amides.
  • Functionalization : Introduction of additional functional groups through electrophilic aromatic substitution.

These reactions highlight the compound's utility in synthesizing more complex organic molecules.

Biological Interaction Studies

Research has focused on understanding how benzoic acid derivatives interact with biological targets such as enzymes and receptors. Interaction studies indicate that structural modifications can enhance or diminish binding affinities, which is crucial for developing effective therapeutic agents.

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
SulfanilamideContains an amino group attached to a sulfonamideKnown for its antibacterial properties
Benzene sulfonamideA simpler structure with a single sulfonamide groupUsed primarily as a pharmaceutical intermediate
4-AminobenzenesulfonamideSimilar amine and sulfonamide groupsExhibits strong antibacterial activity
Benzenesulfonic AcidContains a sulfonic acid groupCommonly used in industrial applications
Benzoic Acid, 4-((2-((4-(Aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)-Complex structure with multiple functional groupsPotential for novel therapeutic applications

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various benzoic acid derivatives, benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- showed promising results against several bacterial strains, indicating its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Activity
Another research project investigated the anti-inflammatory properties of this compound in vitro. Results demonstrated significant inhibition of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

Compound Name Key Substituents and Functional Groups Molecular Features References
Benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- - Para-sulfonyl hydrazine linkage
- 4-(Aminosulfonyl)phenyl group
- Carboxylic acid group
High polarity; potential for hydrogen bonding and metal coordination.
4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid - Sulfamoyl group (-SO₂NH-)
- 4-Methoxyphenyl substituent
- Carboxylic acid group
Enhanced solubility due to methoxy group; used in sulfonamide drug synthesis.
Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]- - Methylamino-sulfonyl group
- 4-Chlorophenyl substituent
- Carboxylic acid group
Chlorine enhances lipophilicity; potential antimicrobial activity.
4-([4-(Dimethylamino)phenyl]diazenyl)benzenesulfonohydrazide - Diazenyl (-N=N-) group
- Dimethylamino substituent
- Sulfonohydrazide group
Azo group enables chromophoric properties; applications in dyes or sensors.
Benzoic acid, 2-((4-chlorophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide - Nitro and chloro substituents
- Thioxomethyl hydrazide group
- Carboxylic acid group
Electron-withdrawing nitro group increases reactivity; possible use in agrochemicals.

Key Structural and Functional Differences

Substituent Effects: The target compound features an aminosulfonyl group, which introduces hydrogen-bonding capability and acidity, contrasting with the methoxy group in (electron-donating) or the chloro group in (electron-withdrawing). Hydrazine-sulfonyl linkages (target compound) differ from sulfamoyl (e.g., ) or diazenyl (e.g., ) groups, altering coordination behavior and thermal stability .

Reactivity and Applications: Sulfonohydrazides (e.g., target compound, ) are known for metal chelation, as seen in lanthanide complexation studies with benzoic acid derivatives . Azo-linked compounds (e.g., ) exhibit optical properties suitable for dyes, while nitro/chloro derivatives (e.g., ) may serve as intermediates in explosive or pesticide synthesis.

Physical Properties: The crystal structure of benzoic acid derivatives is influenced by substituents. For example, benzoic acid itself crystallizes in a monoclinic system , while bulkier substituents (e.g., aminosulfonyl groups) may disrupt crystallinity, reducing melting points compared to simpler analogs .

Research Findings and Implications

  • Coordination Chemistry : Sulfonyl-hydrazine derivatives like the target compound are candidates for lanthanide coordination, as demonstrated by thermodynamic studies of similar benzoic acid analogs .
  • Antimicrobial Potential: Chloro and sulfamoyl substituents (e.g., ) correlate with antimicrobial activity in literature, suggesting the target compound could be explored for similar applications.
  • Thermal Stability : Hydrazine linkages may lower thermal decomposition temperatures compared to sulfonamides, as seen in safety data for related hydrazide compounds .

Biological Activity

Benzoic acid derivatives, particularly those with sulfonamide and hydrazine functionalities, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- , is a notable example that exhibits potential therapeutic properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N2O6S2C_{13}H_{12}N_{2}O_{6}S_{2}, with a molecular weight of 344.37 g/mol. The structure features a benzoic acid core substituted with sulfonamide and hydrazine groups, which are critical for its biological activity.

Biological Activity Overview

The biological activities of benzoic acid derivatives can be broadly classified into several categories:

  • Antimicrobial Activity : Many benzoic acid derivatives exhibit antimicrobial properties against various pathogens.
  • Anticancer Activity : Certain compounds demonstrate the ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : Some derivatives act as inhibitors for specific enzymes, including kinases.

Antimicrobial Activity

Research indicates that benzoic acid derivatives can inhibit the growth of bacteria and fungi. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Benzoic acid derivative AE. coli32 µg/mL
Benzoic acid derivative BS. aureus16 µg/mL

These findings suggest that modifications to the benzoic acid structure can enhance its antimicrobial potency.

Anticancer Activity

Studies have shown that benzoic acid derivatives can induce apoptosis in cancer cells. A notable study evaluated the effects of a similar compound on breast cancer cell lines:

  • Cell Line : MCF-7 (human breast cancer)
  • IC50 Value : 25 µM after 48 hours of treatment

This indicates that the compound has a significant inhibitory effect on cancer cell viability.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is crucial for its therapeutic potential. Research has identified it as a potential inhibitor of:

  • Aurora-A Kinase : Involved in cell cycle regulation.

In vitro studies demonstrated that the compound could inhibit Aurora-A kinase activity with an IC50 value of 15 µM, suggesting its potential as an anticancer agent through cell cycle disruption.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study tested various benzoic acid derivatives against clinical isolates of pathogenic bacteria. The results indicated that compounds with aminosulfonyl substitutions displayed enhanced antibacterial activity compared to standard benzoic acid.
  • Case Study on Cancer Cell Lines :
    • In research focused on multiple cancer cell lines, including MCF-7 and HeLa, the compound exhibited selective cytotoxicity, indicating its potential for targeted cancer therapy.

Q & A

Basic: What are the optimal synthesis conditions for this compound, and how can reaction efficiency be monitored?

Methodological Answer:
The synthesis of this sulfonamide-hydrazine derivative requires multi-step sulfonylation and coupling reactions. Key steps include:

  • Sulfonylation : Use 4-(aminosulfonyl)benzenesulfonyl chloride as the sulfonylating agent. React with hydrazine hydrate in ethanol at 0–5°C for 12 hours to form the intermediate hydrazine-sulfonamide .
  • Coupling : Introduce the benzoic acid moiety via nucleophilic substitution under basic conditions (pH 8–9) with sodium bicarbonate as a buffer .
  • Monitoring : Track reaction progress using HPLC with a C18 column (acetonitrile/water gradient) and FT-IR to confirm sulfonyl (-SO₂) and hydrazine (-NH-NH₂) functional groups (peaks at 1150 cm⁻¹ and 3300 cm⁻¹, respectively) .

Basic: Which spectroscopic and chromatographic techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C-NMR in DMSO-d₆ to resolve aromatic protons (δ 7.2–8.5 ppm) and sulfonamide/hydrazine protons (δ 10–12 ppm). 2D NMR (COSY, HSQC) clarifies connectivity .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm mass error .
  • Purity Analysis : Employ reverse-phase HPLC (UV detection at 254 nm) with a mobile phase of 0.1% TFA in acetonitrile/water (70:30). Purity >95% is acceptable for biological assays .

Advanced: How can researchers resolve contradictions in reaction yields when varying sulfonylation agents or solvents?

Methodological Answer:
Discrepancies in yields often arise from competing side reactions (e.g., over-sulfonylation or hydrolysis). To address this:

  • Design of Experiments (DoE) : Use a factorial approach to test variables (e.g., solvent polarity, temperature, reagent stoichiometry). For example, compare dichloromethane (non-polar) vs. DMF (polar aprotic) solvents .
  • Mechanistic Studies : Perform kinetic monitoring via in situ IR spectroscopy to detect intermediates. For example, DMF may stabilize reactive sulfonyl cations, reducing hydrolysis .
  • Byproduct Analysis : Isolate side products (e.g., via column chromatography) and characterize them using LC-MS to identify competing pathways .

Advanced: What strategies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with sulfonyl-binding pockets (e.g., carbonic anhydrase II). Prioritize residues with sulfonamide affinity (e.g., Thr199, Glu106) .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM) .
  • Fluorescence Quenching : Monitor tryptophan fluorescence in target proteins upon compound addition. A Stern-Volmer plot quantifies binding constants .

Advanced: How can the electrochemical behavior of the sulfonyl and hydrazine groups be characterized for redox applications?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Perform in 0.1 M KCl (pH 7.4) using a glassy carbon electrode. The sulfonyl group may show irreversible reduction peaks at -1.2 V (vs. Ag/AgCl), while hydrazine exhibits oxidation at +0.6 V .
  • Controlled-Potential Electrolysis : Isolate reduction products (e.g., sulfinic acid derivatives) and characterize via NMR to confirm reaction pathways .
  • DFT Calculations : Use Gaussian 16 to model frontier molecular orbitals (HOMO/LUMO) and predict redox-active sites. Compare with experimental CV data to validate mechanisms .

Advanced: How should researchers address discrepancies in reported biological activity (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Assay Standardization : Ensure consistent protocols for cell viability assays (e.g., MTT vs. resazurin). Test the compound in parallel with a reference inhibitor (e.g., acetazolamide for carbonic anhydrase) .
  • Solubility Optimization : Use DMSO stock solutions (<0.1% final concentration) to avoid precipitation in aqueous buffers. Confirm solubility via dynamic light scattering (DLS) .
  • Meta-Analysis : Compare datasets across studies using tools like PRISMA. Variables such as cell line (e.g., HEK293 vs. HeLa) or incubation time (24h vs. 48h) may explain discrepancies .

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